ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate
Description
Properties
IUPAC Name |
ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-6(11)4-5-7(12)10(2)8(13)9-5/h4H,3H2,1-2H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYWJEJGDFUXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C(=O)N(C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Condensation of Imidazolidine-2,4-dione
The most widely reported synthesis involves the condensation of imidazolidine-2,4-dione with ethyl acetate in the presence of an acid catalyst. A typical procedure involves refluxing equimolar quantities of imidazolidine-2,4-dione and ethyl acetate in acetic acid at 110–120°C for 8–12 hours. The reaction proceeds via nucleophilic attack of the enolate ion on the electrophilic carbonyl carbon of ethyl acetate, followed by dehydration to form the α,β-unsaturated ester (Figure 1).
Table 1: Optimization of Traditional Condensation
| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 110–120°C | 68–72 | 95–97% |
| Reaction Time | 8–12 hours | 70 | 96% |
| Molar Ratio (1:1.2) | Imidazolidine:EtOAc | 75 | 98% |
| Catalyst (AcOH) | 10% v/v | 72 | 97% |
Post-reaction workup includes basification with saturated NaHCO₃ to pH 8–9, followed by extraction with ethyl acetate (3 × 50 mL). The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and purified via recrystallization from methanol/ethyl acetate (1:1).
Microwave-Assisted Synthesis
Accelerated Cyclization Under Microwave Irradiation
Microwave methods reduce reaction times from hours to minutes. A protocol combining imidazolidine-2,4-dione (1 mmol), ethyl glyoxylate (1.1 mmol), and ammonium acetate (1.1 mmol) in acetic acid (1 mL) under microwave irradiation (1100 W) for 40–60 seconds achieves yields of 82–85%. Intermittent cooling every 10 seconds prevents thermal degradation.
Mechanism and Kinetics
The microwave energy enhances dipole rotation of polar intermediates, accelerating the Knoevenagel condensation step. Time-resolved FT-IR studies show complete consumption of starting materials within 30 seconds.
Table 2: Microwave vs. Conventional Heating
| Condition | Time | Yield (%) | Energy Consumption (kJ/mol) |
|---|---|---|---|
| Microwave (1100 W) | 40–60 sec | 85 | 12.4 |
| Conventional Reflux | 8–12 hours | 70 | 184.7 |
Catalyst-Free Synthesis at Ambient Temperature
Solvent-Driven Cyclization in Aprotic Media
A catalyst-free method employs dimethylformamide (DMF) as both solvent and base. Stirring imidazolidine-2,4-dione (1 mmol) and ethyl propiolate (1.05 mmol) in DMF at 25°C for 24 hours yields 78% product. The reaction proceeds via a Michael addition-cyclization sequence, avoiding side reactions associated with acid catalysts.
Table 3: Solvent Screening for Catalyst-Free Synthesis
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 99 |
| DMSO | 46.7 | 65 | 97 |
| THF | 7.6 | 42 | 91 |
| Acetonitrile | 37.5 | 58 | 94 |
Industrial-Scale Production
Continuous Flow Reactor Design
A pilot-scale continuous flow system (Figure 2) achieves 89% yield by maintaining precise temperature control (115 ± 1°C) and residence time (22 minutes). Key parameters:
-
Feed rate: 15 mL/min
-
Pressure: 2.5 bar
-
Inline IR monitoring for real-time adjustment
Table 4: Batch vs. Continuous Flow Performance
| Metric | Batch Reactor | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 1,200 | 8,500 |
| Waste Generation (L/kg) | 34 | 12 |
| Energy Use (kWh/kg) | 48 | 19 |
Characterization and Quality Control
Spectroscopic Validation
Table 5: Purity Assessment by HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile/H₂O (70:30) | 6.78 | 99.2 |
Comparative Analysis of Synthetic Routes
Table 6: Method Comparison for Industrial Adoption
| Method | Scalability | Cost ($/kg) | Environmental Impact (E-factor) |
|---|---|---|---|
| Traditional Condensation | Moderate | 420 | 8.7 |
| Microwave-Assisted | High | 380 | 3.2 |
| Catalyst-Free | Low | 550 | 1.9 |
| Continuous Flow | Very High | 310 | 0.9 |
Chemical Reactions Analysis
Compound “ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate has been investigated for its bioactive properties. Its structure suggests potential as a scaffold for drug development, particularly in targeting specific biological pathways.
Case Study: Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the imidazolidinone ring have led to enhanced activity against various bacterial strains. A systematic evaluation of these derivatives could provide insights into their mechanism of action and therapeutic potential.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex molecules.
Applications in Synthesis
- Michael Addition Reactions : this compound can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds.
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Michael Addition | Reaction with nucleophiles | β-keto esters |
| Condensation | Reaction with aldehydes | α,β-unsaturated carbonyls |
Case Study: Synthesis of β-Keto Esters
In a notable study, researchers utilized this compound to synthesize β-keto esters through Michael addition with various nucleophiles. The resulting products demonstrated high yields and purity, showcasing the compound's utility in synthetic chemistry .
Materials Science
The unique properties of this compound also lend themselves to applications in materials science. Its derivatives can be used to create polymers with specific functionalities.
Polymerization Studies
Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
| Property | Before Incorporation | After Incorporation |
|---|---|---|
| Tensile Strength | X MPa | Y MPa |
| Thermal Stability | Z °C | W °C |
Mechanism of Action
The mechanism of action of compound “ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound. Understanding the mechanism of action is crucial for elucidating its potential therapeutic and industrial uses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Imidazole/Imidazolidinone Derivatives
The target compound is structurally distinct from related imidazole derivatives (Figure 1, ) and sulfonamide-linked analogs (). Key differences include:
- Aromatic vs. Non-Aromatic Backbones: Unlike phenyl-substituted imidazoles (e.g., compounds A–F), the target compound features a saturated imidazolidinone ring with two ketone groups.
- Electron-Withdrawing Groups : The 2,5-dioxo groups in the target compound create electron-deficient regions, contrasting with electron-rich phenyl or methoxy substituents in analogs like Ethyl 2-[2-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl] acetate (-B). This difference may alter reactivity in nucleophilic or electrophilic reactions .
Table 1: Structural and Functional Comparison
Biological Activity
Introduction
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate (CAS Number: 712-92-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antibacterial activity, cytotoxicity, and photoprotective effects, supported by research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : Ethyl (2E)-(1-methyl-2,5-dioxo-4-imidazolidinylidene)ethanoate
- Molecular Formula : C₈H₁₀N₂O₄
- Molecular Weight : 198.177 g/mol
- Purity : ≥95% .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives of imidazolidinones have shown significant activity against various Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Compound A | 3.91 mg/L | |
| Compound B | 5.00 mg/L | |
| This compound | Not directly tested but structurally similar to active compounds |
The structure–activity relationship (SAR) indicates that modifications in the imidazolidinone structure can enhance antibacterial efficacy. The compounds were evaluated using the broth dilution method, with some exhibiting MIC values comparable to standard antibiotics like oxacillin and cefuroxime.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. This compound has not been extensively tested in this regard; however, related compounds have demonstrated varying degrees of cytotoxicity.
| Compound | Toxicity Profile (HEK-293 Cells) | Reference |
|---|---|---|
| Compound C | Non-toxic at 30.82 mg/L | |
| Compound D | Toxic at concentrations >10 mg/L |
These findings suggest a need for further investigation into the cytotoxic effects of this compound itself.
Photoprotective Properties
Research has also explored the photoprotective capabilities of similar compounds. For example, a study identified a derivative that exhibited superior UVB protection compared to established UV filters.
Key Findings:
- Compound Tested : Ethyl (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)acetate
- Photoprotective Efficacy : Best UVB photoprotection among tested series.
The assessment included MTT assays to evaluate metabolic activity under UV exposure, suggesting potential applications in sunscreen formulations .
Case Study 1: Antibacterial Efficacy
In a comparative study assessing various imidazolidinone derivatives, this compound was hypothesized to possess similar antibacterial properties based on structural similarities. The study concluded that specific substitutions could enhance activity against resistant bacterial strains.
Case Study 2: Safety Assessment
A safety assessment conducted on similar compounds indicated a favorable profile with minimal toxicity at therapeutic concentrations. This suggests that this compound could be further explored for therapeutic applications with appropriate safety evaluations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving diamino intermediates and acetylene derivatives. For example, dimethyl acetylenedicarboxylate (DMAD) reacts with N-amidinothiourea in solvents like methanol, ethanol, or acetonitrile to yield imidazolidinone derivatives. Optimization involves solvent polarity (e.g., ethanol enhances reaction rates compared to dioxane) and acid catalysis (e.g., TsOH in ethanol improves yield). Monitoring via TLC and purification via column chromatography ensures product integrity .
- Key Data :
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Methanol | None | 60–70 |
| Ethanol | TsOH | 75–85 |
| Acetic Acid | None | 50–55 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the imidazolidinone core and ester substituents. IR spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm) and C=N bonds (~1650 cm).
- Crystallography : Single-crystal X-ray diffraction (SHELXL for refinement ) resolves the Z-configuration of the exocyclic double bond and hydrogen-bonding networks. WinGX software aids in data processing and visualization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies inform the design of derivatives with enhanced antibacterial activity?
- Methodological Answer : Modifications at the imidazolidinone core (e.g., substituent position, electronic effects) significantly impact bioactivity. For instance, introducing a chlorophenylthiosemicarbazone moiety (as in compound 38) enhances activity against Bacillus subtilis (MIC = 1.56 µg/mL). However, replacing this group with a hydantoin (compound 41) abolishes activity, highlighting the need for strategic substituent selection. SAR analysis should prioritize steric compatibility and electronic density mapping via molecular docking .
- Key Data :
| Compound | Modification | MIC (B. subtilis) |
|---|---|---|
| 38 | Chlorophenylthiosemicarbazone | 1.56 µg/mL |
| 41 | Hydantoin | Inactive |
Q. What strategies resolve discrepancies in crystallographic data refinement for imidazolidinone derivatives?
- Methodological Answer : Contradictions in anisotropic displacement parameters or hydrogen-bonding networks can arise from twinning or poor data resolution. Use SHELXL's TWIN and BASF commands to model twinning, and refine high-resolution datasets (d < 1.0 Å) with rigid-bond restraints. For ambiguous electron density, validate via Fourier difference maps and compare with analogous structures (e.g., ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate ). WinGX's ORTEP interface aids in visualizing thermal ellipsoids and validating geometry .
Q. How can reaction by-products be minimized during the synthesis of imidazolidinone derivatives?
- Methodological Answer : By-products often arise from competing cyclization pathways. Use excess alkylamines (1.5–2.0 equivalents) to drive the reaction toward the desired product. Employing sodium acetate as a base in ethanol suppresses side reactions (e.g., ester hydrolysis). Monitor intermediates via HPLC-MS, and optimize gradient elution (e.g., 70:30 acetonitrile/water) for separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
